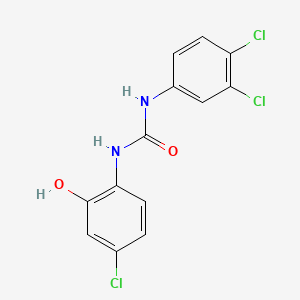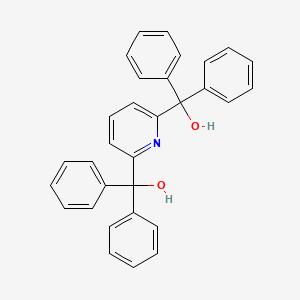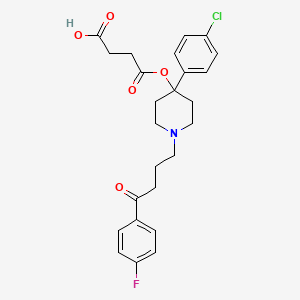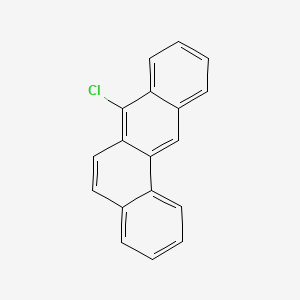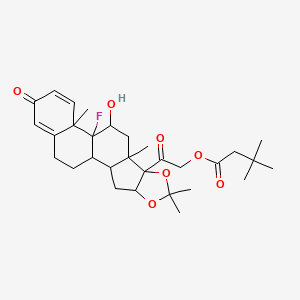![molecular formula C22H18N4O B1221986 N-[3-[(2-phenyl-4-quinazolinyl)amino]phenyl]acetamide](/img/structure/B1221986.png)
N-[3-[(2-phenyl-4-quinazolinyl)amino]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(2-phenylquinazolin-4-yl)amino]phenyl}acetamide is a member of the class of quinazolines that is quinazoline which is substituted at positions 2 and 4 by phenyl and (3-acetamidophenyl)nitrilo groups, respectively. It is a member of quinazolines, a secondary amino compound, an aromatic amine, an acetamide and a substituted aniline.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
N-[3-[(2-phenyl-4-quinazolinyl)amino]phenyl]acetamide and its derivatives have been extensively studied in the field of synthetic chemistry and pharmaceuticals. Marinko et al. (2000) synthesized novel peptidomimetic building blocks from N-(4-oxocyclohexyl)acetamide, including N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide, with potential pharmaceutical applications (Marinko et al., 2000). Patel et al. (2015) researched antimycobacterial and anticancer potential of fused quinazoline derivatives, highlighting the compound's significance in developing novel therapeutic agents (Patel et al., 2015).
Antimicrobial and Antitubercular Potential
Research by Patel and Chaudhari (2007) focused on the synthesis and antimicrobial activity of quinazolinones derived from 2-[(2',6'-dichlorophenyl)amino]phenyl acetic acid and various substituted aryl acetamides (Patel & Chaudhari, 2007). Another study by Werbel et al. (1986) discussed the antimalarial activity and quantitative structure-activity relationships of related compounds, contributing to the understanding of their potential as antimalarial agents (Werbel et al., 1986).
Pharmacological Investigation for H1-receptor Blocking
Alagarsamy et al. (2002) synthesized a series of 2-phenyl-3-(substituted methyl amino) quinazolin-4(3H)-ones, which were tested for H1-receptor blocking activity, indicating the compound's relevance in developing new pharmacological agents (Alagarsamy et al., 2002).
Antimicrobial and Antifungal Activities
Research by Antypenko et al. (2017) on N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides demonstrated significant antimicrobial and antifungal activities, further showcasing the compound's potential in combating various pathogens (Antypenko et al., 2017).
Propriétés
Nom du produit |
N-[3-[(2-phenyl-4-quinazolinyl)amino]phenyl]acetamide |
|---|---|
Formule moléculaire |
C22H18N4O |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N-[3-[(2-phenylquinazolin-4-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C22H18N4O/c1-15(27)23-17-10-7-11-18(14-17)24-22-19-12-5-6-13-20(19)25-21(26-22)16-8-3-2-4-9-16/h2-14H,1H3,(H,23,27)(H,24,25,26) |
Clé InChI |
IBCJHQBSQYNQJM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




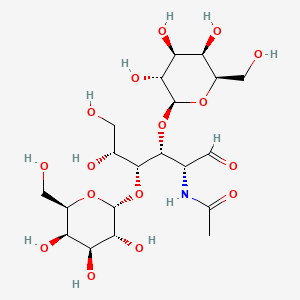
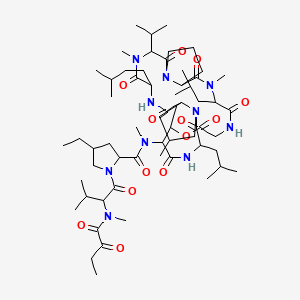
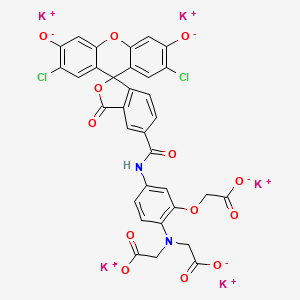
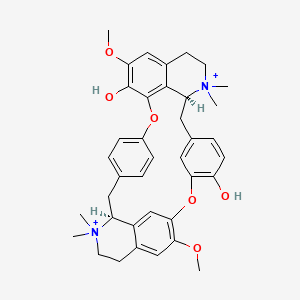
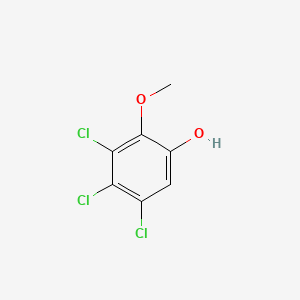
![Oxo[(2-sulfanylethyl)amino]acetic acid](/img/structure/B1221917.png)
